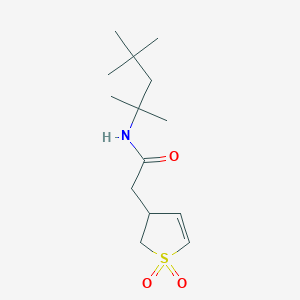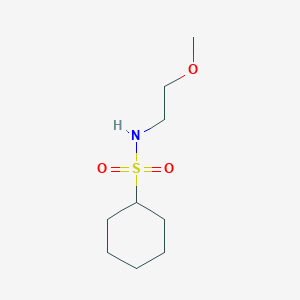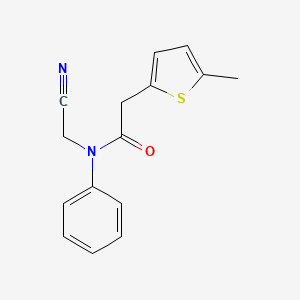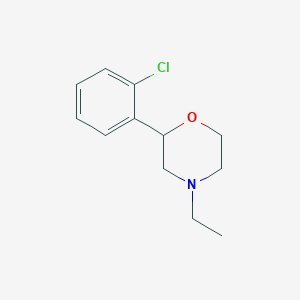
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as TTA or N-(2,4,4-trimethylpentan-2-yl)-2-(1,1,3,3-tetramethylbutyl)-2,3-dihydro-1,3-thiazole-4-carboxamide.
作用機序
The mechanism of action of TTA is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. TTA has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, and to activate PPARγ. TTA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on acetylcholinesterase, PPARγ, and HDACs, TTA has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine and serotonin. TTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
TTA has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. TTA is also relatively easy to synthesize and can be obtained in large quantities. However, TTA has some limitations, including its relatively short half-life in the body and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on TTA. One area of interest is the development of TTA analogs with improved potency and selectivity for its target enzymes and receptors. Another area of interest is the development of TTA-based therapies for various neurological and metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of TTA and its effects on various biochemical and physiological processes in the body.
合成法
TTA can be synthesized through a multistep process starting from 4-chlorobutyric acid. The first step involves the reaction of 4-chlorobutyric acid with thionyl chloride to form 4-chlorobutyryl chloride. The second step involves the reaction of 4-chlorobutyryl chloride with 2,3-diaminobutane to form 2-(4-chlorobutanamido)butane. The third step involves the reaction of 2-(4-chlorobutanamido)butane with 2,3-dihydro-1,3-thiazole-4-carboxylic acid to form TTA.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and metabolic disorders. In neuroscience, TTA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory.
In cancer research, TTA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TTA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
In metabolic disorders, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. This activation has been shown to improve insulin sensitivity and reduce inflammation, making TTA a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
特性
IUPAC Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-13(2,3)10-14(4,5)15-12(16)8-11-6-7-19(17,18)9-11/h6-7,11H,8-10H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCYAYKQXTNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CC1CS(=O)(=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)

![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)

![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B7572451.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
